Stallimycin - 39389-47-4

Stallimycin

Catalog Number: EVT-10916299
CAS Number: 39389-47-4
Molecular Formula: C22H27N9O4
Molecular Weight: 481.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Stallimycin is an oligopeptide antineoplastic antibiotic isolated from the bacterium Streptomyces distallicus. Distamycin preferentially binds to adenine-thymine (A-T) rich sequences in the minor groove of DNA, thereby inhibiting DNA replication and RNA transcription. In addition to antitumor effects, distamycin also possesses antiviral and antiprotozoal activities and is used as a chromosome dye. (NCI04)
Source and Classification

Stallimycin is derived from natural sources and is classified as a nucleic acid-binding antibiotic. Its mechanism of action involves the binding to DNA, which interferes with the replication process of viral DNA, making it a candidate for antiviral therapy. The compound has been studied extensively in vitro, demonstrating its potential in inhibiting herpes simplex virus infections.

Synthesis Analysis

Methods and Technical Details

The synthesis of Stallimycin involves several chemical processes that can be achieved through various synthetic routes. A common method includes the condensation of amino acids or peptide fragments under specific conditions to form the desired antibiotic structure.

  1. Reagents and Conditions: Typically, reagents such as acetic anhydride or other coupling agents are employed in the presence of bases like triethylamine to facilitate the formation of peptide bonds.
  2. Purification: Post-synthesis, purification techniques such as high-performance liquid chromatography (HPLC) are utilized to isolate Stallimycin from by-products and unreacted materials.
Molecular Structure Analysis

Structure and Data

Stallimycin has a complex molecular structure characterized by its cyclic and linear components. The molecular formula is C20H24N4OC_{20}H_{24}N_4O, with a molecular weight of approximately 336.43 g/mol.

  • Structural Features: The compound features multiple aromatic rings and amine groups that contribute to its biological activity.
  • Spectroscopic Data: Techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are commonly used to elucidate its structure, confirming the presence of specific functional groups.
Chemical Reactions Analysis

Reactions and Technical Details

Stallimycin participates in various chemical reactions that are essential for its biological activity:

  1. Binding to DNA: The primary reaction involves the intercalation into the DNA helix, which inhibits replication by preventing the action of DNA polymerases.
  2. Inhibition Studies: Research has shown that Stallimycin effectively inhibits viral DNA synthesis in cell cultures infected with herpes simplex virus, demonstrating its potential therapeutic applications.
Mechanism of Action

Process and Data

The mechanism by which Stallimycin exerts its effects primarily involves:

  • Selective Inhibition: It selectively inhibits viral DNA synthesis over cellular DNA synthesis, which is quantified using a selective index (SI). For Stallimycin, an SI value of 0.3 indicates a moderate preference for inhibiting viral over uninfected cellular DNA synthesis.
  • Impact on Viral Replication: By binding to viral DNA, Stallimycin disrupts the replication process necessary for viral propagation, thereby reducing viral load in infected cells.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Stallimycin exhibits several notable physical and chemical properties:

  • Solubility: It is typically soluble in organic solvents like dimethyl sulfoxide (DMSO) but shows limited solubility in water.
  • Stability: The compound is stable under acidic conditions but may degrade under prolonged exposure to alkaline environments or light.
  • Melting Point: The melting point of Stallimycin is reported to be around 200°C, indicating its thermal stability.
Applications

Scientific Uses

Stallimycin's applications extend beyond its role as an antibiotic:

  1. Antiviral Agent: It has been investigated for its efficacy against various viral infections, particularly herpes simplex virus.
  2. Research Tool: Due to its ability to inhibit DNA synthesis selectively, it serves as a valuable tool in molecular biology research for studying mechanisms of viral replication and resistance.
  3. Potential Therapeutic Use: Ongoing studies aim to explore its potential as a therapeutic agent in treating viral infections, particularly in immunocompromised patients where conventional therapies may fail.
Introduction to Minor Groove-Binding Polyamides

Historical Discovery and Initial Characterization of Stallimycin

Stallimycin (commonly referenced in literature as distamycin A) was first isolated in 1958 from the fermentation broth of Streptomyces distallicus by Arcamone and colleagues [4]. Initial structural characterization identified it as a novel oligopeptide antibiotic featuring three N-methylpyrrole (Py) units linked by amide bonds, terminating in a formyl group and a positively charged amidinium moiety. This architecture forms a characteristic crescent shape complementary to the minor groove's curvature in B-form DNA [2] [5]. Early functional studies demonstrated its selective inhibition of vaccinia virus and bacteriophage T1 replication, with Casazza and Ghione (1964) documenting dose-dependent suppression of viral DNA synthesis in infected cells—marking the first evidence of sequence-specific DNA interaction [4]. Nuclear magnetic resonance (NMR) analyses in the 1970s by Krey and Hahn revealed its 1:1 binding stoichiometry with AT-rich duplex regions, displacing the DNA’s hydration spine through hydrogen bonding and van der Waals contacts [4]. The thermodynamic basis of recognition was further elucidated through methylation protection assays, confirming preferential interaction with consecutive A•T base pairs via N3-adenine and O2-thymine contacts [1] [5].

Table 1: Key Milestones in Stallimycin Characterization

YearDiscoveryMethodologyReference
1958Isolation from S. distallicusFermentation & chromatographyArcamone et al.
1964Structural confirmationTotal synthesis & UV spectroscopyArcamone et al.
1964Antiviral activityIn vivo infection modelsCasazza & Ghione
1970DNA binding thermodynamicsEquilibrium dialysis & SPRKrey & Hahn
1985Structural basis of recognitionX-ray crystallographyDickerson et al.

Structural Classification within DNA-Interactive Agents

Stallimycin exemplifies the oligopyrrole carboxamide structural class of minor groove binders (MGBs), distinct from intercalators (e.g., daunomycin) and major groove binders (e.g., transcription factors) through its non-intercalative, groove-confined binding modality [2]. Its architectural features include:

  • Backbone topology: A semi-rigid polyamide chain adopting a 3.5 Å helical twist, matching B-DNA’s helical pitch. The N-methyl substituents project outward, preventing steric clash with groove walls while maintaining planarity [5].
  • Hydrogen bonding motif: Amide NH groups donate hydrogen bonds to DNA base edges (N3 of adenine, O2 of thymine), with carbonyl oxygen atoms accepting hydrogen bonds from thymine N-H or water molecules in the hydration spine [2] [4].
  • Electrostatic complementarity: The protonated amidinium tail engages in ionic interactions with phosphate anions, contributing ≈30% of total binding energy [5].

Comparative analysis reveals that Stallimycin occupies an intermediate position between simpler agents like netropsin (two pyrrole units) and advanced synthetic polyamides (eight or more heterocycles). Netropsin (discovered in 1951) shares Stallimycin’s A•T preference but lacks imidazole-based G•C recognition capability [5]. The structural evolution from netropsin to Stallimycin expanded binding site size from 4–5 base pairs to 5–7 base pairs, enhancing sequence discrimination [1].

Figure: Structural Classification of DNA Binders

Intercalators (e.g., Ethidium)  │  ├─ Major Groove Binders (e.g., Zinc fingers)  │  └─ Minor Groove Binders:  ├─ Monofunctional agents (e.g., Hoechst 33258)  └─ Oligopyrrole carboxamides:  ├─ Netropsin (dimeric)  └─ Stallimycin (trimeric) → Synthetic polyamides  

Research Significance in Molecular Targeting

Stallimycin’s paramount importance lies in establishing the molecular grammar for programmable DNA recognition. Dervan’s pioneering work demonstrated that replacing one pyrrole with imidazole (Im) confers G•C base pair specificity via a hydrogen bond between imidazole N3 and guanine N2-H [5]. This innovation birthed the "pairing rules":

  • Im/Py recognizes G•C
  • Py/Im recognizes C•G
  • Py/Py recognizes A•T or T•A degenerate sites [1] [5]

Stallimycin-derived frameworks have overcome three critical targeting limitations:

  • Size constraints: Incorporation of β-alanine (β) as a flexible spacer enables recognition of sequences >12 bp by resetting polyamide curvature to match DNA helical pitch. β-alanine-containing polyamides exhibit 10-fold affinity improvements over rigid analogs [1].
  • A/T degeneracy resolution: Substituting N-methyl-3-hydroxypyrrole (Hp) for Py enables T•A versus A•T discrimination through stereoselective thymine O2 hydrogen bonding [5].
  • Affinity optimization: Hairpin motifs generated by γ-aminobutyric acid linkers enforce anti-parallel dimerization, increasing binding constants from 10⁶ M⁻¹ to >10¹⁰ M⁻¹ for 16-bp targets—rivaling transcription factor affinities [5].

Table 2: Evolution of Polyamide Design Inspired by Stallimycin

Design ParameterStallimycin LimitationSynthetic AdvancementEffect
SpecificityA•T/T•A degeneracyHp/Py pairing50-fold T•A selectivity
Binding site size≤7 bpβ-alanine spacers12–16 bp recognition
AffinityKa ≈10⁷ M⁻¹Hairpin dimersKa >10¹⁰ M⁻¹
GC recognitionNoneImidazole substitutionG•C/C•G specificity

Current research exploits these principles for epigenetic modulation (histone acetyltransferase inhibition), antiviral therapy (HPV genome silencing), and oncology (oncogene repression) [1] [5]. The programmable targeting paradigm established by Stallimycin underpins emerging genome-editing technologies beyond CRISPR, positioning minor-groove polyamides as precision molecular tools for biological interrogation and therapeutic intervention [1] [2] [5].

Properties

CAS Number

39389-47-4

Product Name

Stallimycin

IUPAC Name

N-[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-4-formamido-1-methylpyrrole-2-carboxamide

Molecular Formula

C22H27N9O4

Molecular Weight

481.5 g/mol

InChI

InChI=1S/C22H27N9O4/c1-29-9-13(26-12-32)6-17(29)21(34)28-15-8-18(31(3)11-15)22(35)27-14-7-16(30(2)10-14)20(33)25-5-4-19(23)24/h6-12H,4-5H2,1-3H3,(H3,23,24)(H,25,33)(H,26,32)(H,27,35)(H,28,34)

InChI Key

UPBAOYRENQEPJO-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NCCC(=N)N)C)C)NC=O

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